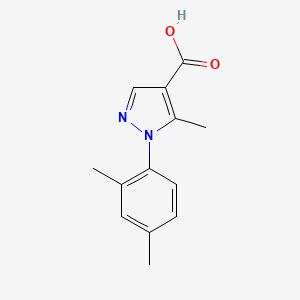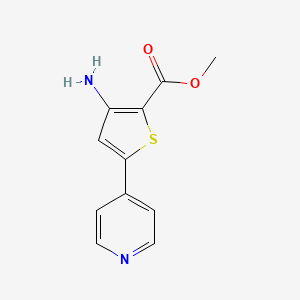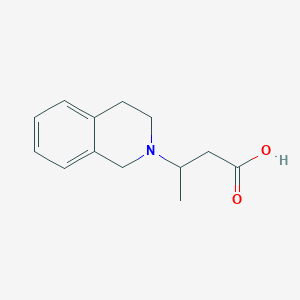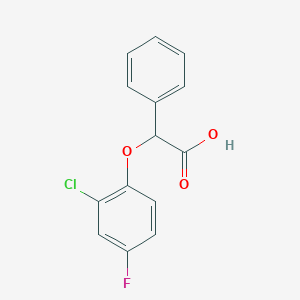
Cloruro de 2-(2,3-dimetilfenoxi)propanoyl
Descripción general
Descripción
2-(2,3-Dimethylphenoxy)propanoyl chloride is a chemical compound used in scientific research . It has a molecular weight of 212.68 and a molecular formula of C11H13ClO2 .
Molecular Structure Analysis
The molecular structure of 2-(2,3-Dimethylphenoxy)propanoyl chloride consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Physical and Chemical Properties Analysis
2-(2,3-Dimethylphenoxy)propanoyl chloride is a colorless fuming liquid with a pungent odor . It reacts with water . Its melting point is -56°C, and its boiling point is 105°C . The density is 0.979 g/cm3 at 20°C . The vapor pressure is 100 at 20°C, and the refractive index is 1.4139 at 20°C .Aplicaciones Científicas De Investigación
Investigación Proteómica
“Cloruro de 2-(2,3-dimetilfenoxi)propanoyl” es un producto especializado utilizado en la investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto podría utilizarse en el análisis de la estructura y función de las proteínas, la identificación de interacciones proteína-proteína y el descubrimiento de biomarcadores para enfermedades.
Biología Celular
Aunque las aplicaciones específicas en biología celular no se mencionan directamente en los resultados de la búsqueda, el uso del compuesto en la investigación proteómica sugiere aplicaciones potenciales en biología celular. Podría utilizarse en el estudio de los procesos celulares a nivel de proteínas, incluida la síntesis, modificación e interacción de proteínas .
Química Analítica
“this compound” podría tener aplicaciones en química analítica, dado su uso en investigación proteómica . Podría utilizarse en el análisis de mezclas complejas de proteínas, ayudando a identificar y cuantificar proteínas en una muestra determinada.
Producción Biofarmacéutica
El uso del compuesto en investigación proteómica sugiere aplicaciones potenciales en la producción biofarmacéutica . Podría utilizarse en la producción de proteínas terapéuticas y vacunas, contribuyendo al desarrollo de nuevos fármacos y tratamientos.
Safety and Hazards
This compound is for research use only and is not intended for diagnostic or therapeutic use . It is highly flammable and can cause severe skin burns and eye damage . It may cause respiratory irritation and is toxic if inhaled . It should be stored in a well-ventilated place, kept away from heat, sparks, open flames, and hot surfaces .
Propiedades
IUPAC Name |
2-(2,3-dimethylphenoxy)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-7-5-4-6-10(8(7)2)14-9(3)11(12)13/h4-6,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHRNLFAIOSJMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-methylamine](/img/structure/B1451874.png)
![Ethyl 3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B1451875.png)
![7-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole](/img/structure/B1451876.png)



![3-[3-(Cyclopentyloxy)phenyl]prop-2-enoic acid](/img/structure/B1451883.png)
![2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1451884.png)



![6-Chloro-3-(3,5-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451889.png)
![1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid](/img/structure/B1451891.png)
